silane CAS No. 131390-83-5](/img/structure/B14263461.png)
[(4-Bromothiophen-3-yl)ethynyl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromothiophen-3-yl)ethynylsilane is an organosilicon compound with the molecular formula C11H13BrSi. This compound is characterized by the presence of a bromothiophene ring attached to an ethynyl group, which is further bonded to a trimethylsilyl group. It is commonly used as an intermediate in organic synthesis, particularly in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-Bromothiophen-3-yl)ethynylsilane can be synthesized through a palladium-catalyzed coupling reaction. One common method involves the reaction between 4-bromo-1-iodobenzene and trimethylsilylacetylene in the presence of a palladium catalyst. The reaction typically requires a base, such as triethylamine, and is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of (4-Bromothiophen-3-yl)ethynylsilane follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistent product quality. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromothiophen-3-yl)ethynylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as triethylamine, used to deprotonate intermediates and drive the reaction forward.
Oxidizing and Reducing Agents: Used to modify the oxidation state of the compound.
Major Products Formed
Substituted Thiophenes: Formed through substitution reactions.
Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.
Aplicaciones Científicas De Investigación
(4-Bromothiophen-3-yl)ethynylsilane has a wide range of applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of OLEDs and other advanced materials due to its unique electronic properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Mecanismo De Acción
The mechanism of action of (4-Bromothiophen-3-yl)ethynylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group allows for the formation of carbon-carbon bonds, while the bromine atom can be substituted with other functional groups. These properties make it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar trimethylsilyl group but lacks the bromothiophene and ethynyl groups.
(4-Bromophenylethynyl)trimethylsilane: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
(4-Bromothiophen-3-yl)ethynylsilane is unique due to the presence of the bromothiophene ring, which imparts distinct electronic properties. This makes it particularly useful in the development of advanced materials and electronic devices.
Propiedades
Número CAS |
131390-83-5 |
|---|---|
Fórmula molecular |
C9H11BrSSi |
Peso molecular |
259.24 g/mol |
Nombre IUPAC |
2-(4-bromothiophen-3-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C9H11BrSSi/c1-12(2,3)5-4-8-6-11-7-9(8)10/h6-7H,1-3H3 |
Clave InChI |
UDIWHYIUGXRGAT-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CSC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Furan-2-yl)ethyl]-1H-pyrrole](/img/structure/B14263382.png)

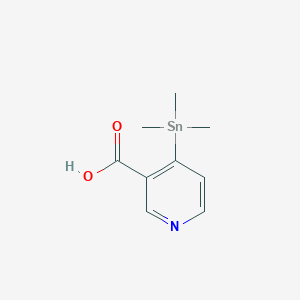

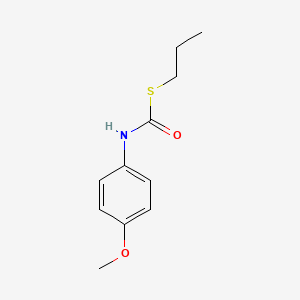
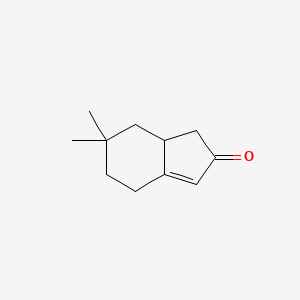
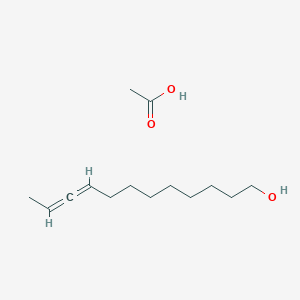

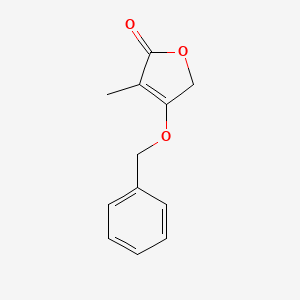
![1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B14263456.png)


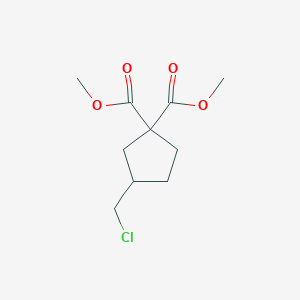
![Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14263482.png)
